molecular formula C21H17N3O5S B11655436 Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11655436
M. Wt: 423.4 g/mol
InChI Key: GQWAOZMSAFBZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets and pathways in biological systems. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can undergo electrophilic substitution reactions due to the presence of π-electrons, which facilitate interactions with various biological receptors . These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

benzyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C21H17N3O5S/c22-11-18-17(15-7-4-8-16(9-15)24(27)28)10-19(25)23-21(18)30-13-20(26)29-12-14-5-2-1-3-6-14/h1-9,17H,10,12-13H2,(H,23,25)

InChI Key

GQWAOZMSAFBZDO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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